N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide
Description
The molecule contains a central oxalamide (N,N'-oxalyl diamide) core, with two distinct substituents:
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors requiring bidentate interactions. However, the absence of explicit data (e.g., solubility, stability) in the evidence limits further mechanistic insights.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c24-19(20(25)23-16-8-9-17-18(12-16)28-11-10-27-17)22-13-21(26,15-6-7-15)14-4-2-1-3-5-14/h1-5,8-9,12,15,26H,6-7,10-11,13H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNINSXAYJLXGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide typically involves multiple steps:
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Formation of the Cyclopropyl-Hydroxy-Phenylethyl Intermediate
Starting Materials: Cyclopropyl ketone, benzaldehyde, and a suitable reducing agent.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to form the intermediate via aldol condensation followed by reduction.
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Synthesis of the Dihydrobenzo[b][1,4]dioxin Intermediate
Starting Materials: Catechol and ethylene glycol.
Reaction Conditions: The reaction is typically performed in the presence of an acid catalyst to form the dioxin ring through a cyclization process.
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Coupling of Intermediates
Starting Materials: The cyclopropyl-hydroxy-phenylethyl intermediate and the dihydrobenzo[b][1,4]dioxin intermediate.
Reaction Conditions: The coupling is achieved using oxalyl chloride in the presence of a base to form the final oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an acidic medium.
Products: Oxidation of the hydroxy group to a ketone or carboxylic acid.
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Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Usually performed in an inert atmosphere.
Products: Reduction of the oxalamide group to an amine.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Conducted under basic or neutral conditions.
Products: Substitution at the phenyl or dioxin rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Catalysts: Acid catalysts for cyclization, base catalysts for coupling reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology
Biological Activity: Investigated for potential antimicrobial, antiviral, and anticancer properties.
Enzyme Inhibition: Studied as an inhibitor of specific enzymes involved in metabolic pathways.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.
Industry
Materials Science: Utilized in the development of new materials with specific properties.
Polymer Chemistry: Incorporated into polymers to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism by which N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Findings
The thiophene-containing analog (CAS 1903592-36-8) introduces sulfur, which could influence electronic properties and metabolic stability . The phenylpiperazine derivative (CAS 1049468-99-6) includes a basic nitrogen, likely improving solubility in acidic environments, a trait absent in the hydroxyl-rich target compound .
The diethylaminoethyl analog (from ) highlights safety considerations, including flammability risks (P210) and handling precautions (P201/P202), which may extend to other oxalamides.
Synthetic Feasibility: demonstrates that analogs with directing groups (e.g., hydroxyl, amino) can be synthesized via acyl chloride/acid reactions, a method likely applicable to the target compound .
Biological Activity
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 368.4 g/mol. The structure features a cyclopropyl group and a hydroxy group attached to a phenylethyl moiety, along with a benzo[dioxin] structure that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.4 g/mol |
| CAS Number | 1704580-75-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxy and amide groups facilitate hydrogen bonding, enhancing the compound's affinity for various receptors and enzymes. This interaction can lead to alterations in enzymatic activity and cellular signaling pathways.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, studies on related oxalamides have shown their capacity to induce apoptosis in cancer cell lines through mechanisms involving DNA alkylation and disruption of mitotic processes .
Toxicological Studies
Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary studies suggest that it may exhibit cytotoxicity at higher concentrations, similar to other alkylating agents. However, detailed dose-response studies are necessary to establish therapeutic windows and potential side effects .
Case Studies
- Study on Alkylating Agents : A comparative analysis of various alkylating agents demonstrated that compounds with structural similarities to this compound showed enhanced antitumor efficacy against L1210 leukemia cells. The study highlighted the importance of substituent groups in modulating biological activity .
- Phenolic Compound Derivatives : Research into the biological potential of phenolic compounds has revealed that derivatives can exhibit antioxidant properties alongside anticancer activities. The structural characteristics of this compound may confer similar benefits due to its phenolic components .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
